Cas no 84829-54-9 (Ethyl (5-chloro-1,3-benzoxazol-2-yl)thioacetate)

Ethyl (5-chloro-1,3-benzoxazol-2-yl)thioacetate structure
84829-54-9 structure
商品名:Ethyl (5-chloro-1,3-benzoxazol-2-yl)thioacetate
CAS番号:84829-54-9
MF:C11H10NO3SCl
メガワット:271.72
MDL:MFCD00127440
CID:3143282
PubChem ID:1475252

Ethyl (5-chloro-1,3-benzoxazol-2-yl)thioacetate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetate
    • ethyl 2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetate
    • AKOS000321388
    • MFCD00127440
    • ALBB-004135
    • Ethyl2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetate
    • ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate
    • 84829-54-9
    • 4B-124
    • Oprea1_739928
    • STK013955
    • ethyl [(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetate
    • H23271
    • Ethyl (5-chloro-1,3-benzoxazol-2-yl)thioacetate
    • MDL: MFCD00127440
    • インチ: InChI=1S/C11H10ClNO3S/c1-2-15-10(14)6-17-11-13-8-5-7(12)3-4-9(8)16-11/h3-5H,2,6H2,1H3
    • InChIKey: BQHXRIVUWVRFII-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)CSC1=NC2=C(O1)C=CC(=C2)Cl

計算された属性

  • せいみつぶんしりょう: 271.0069920g/mol
  • どういたいしつりょう: 271.0069920g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 279
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 77.6Ų

Ethyl (5-chloro-1,3-benzoxazol-2-yl)thioacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
E019590-500mg
Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate
84829-54-9
500mg
$ 300.00 2022-06-05
abcr
AB405268-1 g
Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate
84829-54-9
1 g
€239.00 2023-07-19
A2B Chem LLC
AI73133-5g
Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate
84829-54-9 >95%
5g
$1400.00 2024-04-19
A2B Chem LLC
AI73133-500mg
Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate
84829-54-9 >95%
500mg
$302.00 2024-04-19
abcr
AB405268-500mg
Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate; .
84829-54-9
500mg
€205.00 2025-02-21
A2B Chem LLC
AI73133-10mg
Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate
84829-54-9 >95%
10mg
$240.00 2024-04-19
A2B Chem LLC
AI73133-10g
Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate
84829-54-9 >95%
10g
$2497.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1743613-1g
Ethyl 2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetate
84829-54-9 98%
1g
¥2093.00 2024-07-28
abcr
AB405268-10 g
Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate
84829-54-9
10 g
€1,074.00 2023-07-19
abcr
AB405268-500 mg
Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate
84829-54-9
500MG
€195.40 2023-02-20

Ethyl (5-chloro-1,3-benzoxazol-2-yl)thioacetate 関連文献

Ethyl (5-chloro-1,3-benzoxazol-2-yl)thioacetateに関する追加情報

Ethyl (5-chloro-1,3-benzoxazol-2-yl)thioacetate (CAS No. 84829-54-9): A Comprehensive Overview

Ethyl (5-chloro-1,3-benzoxazol-2-yl)thioacetate, identified by its CAS number 84829-54-9, is a significant compound in the realm of pharmaceutical and chemical research. This compound belongs to the benzoxazole family, which is well-documented for its diverse biological activities and potential applications in medicinal chemistry. The presence of a chloro substituent and a thioacetate moiety in its molecular structure imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.

The molecular structure of Ethyl (5-chloro-1,3-benzoxazol-2-yl)thioacetate consists of a benzoxazole core substituted at the 5-position with a chlorine atom and at the 2-position with a thioacetate group. This specific arrangement of functional groups enhances its reactivity and makes it a versatile building block for the synthesis of more complex molecules. The benzoxazole ring itself is known for its stability and ability to participate in various chemical reactions, including nucleophilic substitution and condensation reactions.

In recent years, there has been growing interest in benzoxazole derivatives due to their reported pharmacological activities. Studies have shown that compounds containing the benzoxazole scaffold exhibit properties such as anti-inflammatory, antimicrobial, and anticancer effects. The introduction of a chloro group at the 5-position of the benzoxazole ring further modulates these properties, potentially enhancing binding affinity to biological targets. This has prompted researchers to explore Ethyl (5-chloro-1,3-benzoxazol-2-yl)thioacetate as a precursor for developing novel therapeutic agents.

One of the most compelling aspects of Ethyl (5-chloro-1,3-benzoxazol-2-yl)thioacetate is its role in the synthesis of bioactive molecules. The thioacetate group can undergo various transformations, including nucleophilic addition reactions, which are crucial for constructing more complex structures. For instance, it can be converted into thiazolidinones or other heterocyclic compounds through condensation reactions with appropriate reagents. These transformations are often key steps in the development of new drugs targeting specific diseases.

Recent research has highlighted the importance of benzoxazole derivatives in oncology research. Several studies have demonstrated that certain benzoxazole-based compounds can inhibit the growth of cancer cells by targeting specific enzymes or receptors involved in cell proliferation and survival. Ethyl (5-chloro-1,3-benzoxazol-2-yl)thioacetate, with its unique structural features, has been investigated as a potential lead compound in this context. Preliminary studies suggest that it may exhibit inhibitory activity against various cancer cell lines, making it an attractive candidate for further pharmacological exploration.

The synthesis of Ethyl (5-chloro-1,3-benzoxazol-2-yl)thioacetate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include the condensation of 2-aminothiophene with chlorinated salicylaldehyde derivatives under acidic conditions, followed by esterification to introduce the ethyl group. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for industrial applications.

In addition to its pharmaceutical applications, Ethyl (5-chloro-1,3-benzoxazol-2-yl)thioacetate has potential uses in agrochemical research. Benzoxazole derivatives are known to possess properties that make them effective against various pests and pathogens. The structural features of this compound may contribute to its efficacy as an intermediate in the synthesis of novel agrochemicals designed to protect crops from disease and pest infestations.

The chemical reactivity of Ethyl (5-chloro-1,3-benzoxazol-2-yl)thioacetate allows for further functionalization through various chemical transformations. For example, it can be used to synthesize more complex heterocyclic compounds by participating in cyclization reactions or by reacting with other functional groups such as alcohols or amines. These transformations are often employed in medicinal chemistry to improve pharmacological properties such as solubility, bioavailability, and target specificity.

As our understanding of biological systems continues to evolve, so does the demand for innovative chemical entities like Ethyl (5-chloro-1,3-benzoxazol-2-yl)thioacetate. Researchers are increasingly leveraging computational methods and high-throughput screening techniques to identify new leads for drug development. The versatility of this compound makes it a valuable asset in these efforts, providing a scaffold for designing molecules with enhanced therapeutic potential.

In conclusion, Ethyl (5-chloro-1,3-benzoxazol-2-yl)thioacetate (CAS No. 84829-54-9) is a multifaceted compound with significant applications in pharmaceutical research and chemical synthesis. Its unique structural features and reactivity make it a valuable intermediate for developing novel bioactive molecules with potential therapeutic benefits. As ongoing research continues to uncover new applications for this compound, it is likely to remain an important tool in both academic and industrial settings.

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(CAS:84829-54-9)Ethyl (5-chloro-1,3-benzoxazol-2-yl)thioacetate
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